5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Overview
Description
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C9H4BrF6NO3 and its molecular weight is 368.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a synthetic compound belonging to the nicotinic acid family. Its unique structure, characterized by multiple trifluoromethyl groups and a bromine atom, contributes to its significant biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, binding affinities, and potential therapeutic uses.
- Chemical Formula : C9H4BrF6NO3
- Molecular Weight : 368.03 g/mol
- CAS Number : 1188926-14-8
The presence of trifluoromethyl groups enhances lipophilicity and biological interactions, making this compound an interesting candidate for pharmacological studies .
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Nicotinic Acetylcholine Receptor Modulation :
- The compound has been studied for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuroprotection. Binding affinity studies suggest that the trifluoromethyl groups significantly enhance interaction with these receptors compared to non-fluorinated analogs .
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity :
Binding Affinity Studies
Binding affinity assays have been conducted using radiolabeled ligand binding techniques and electrophysiological measurements. The findings indicate that the trifluoromethyl substitutions enhance the binding affinity to nAChRs significantly. Comparative studies with structurally similar compounds demonstrate that this compound shows superior binding characteristics .
Case Study 1: Modulation of Nicotinic Receptors
In a controlled study involving rat brain slices, the administration of this compound resulted in increased receptor activation compared to controls. This suggests a potential role in enhancing cholinergic signaling pathways.
Case Study 2: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects in a murine model of arthritis showed that treatment with this compound led to a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to untreated groups. These findings support its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Binding Affinity |
---|---|---|
5-Bromo-2-(trifluoromethyl)nicotinic acid | Lacks ethoxy group | Moderate |
6-Fluoro-3-(trifluoromethyl)nicotinic acid | Different halogen substitution | Low |
5-Iodo-6-(trifluoroethoxy)nicotinic acid | Iodine instead of bromine | High |
This table highlights the unique position of this compound due to its combination of bromine and trifluoroethyl substituents, which may confer distinct biological activities not observed in simpler analogs .
Properties
IUPAC Name |
5-bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO3/c10-4-1-3(7(18)19)5(9(14,15)16)17-6(4)20-2-8(11,12)13/h1H,2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFAJZVUTVLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)OCC(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.